- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 945978-63-2 (bam)

bam structure
Nome del prodotto:bam
Numero CAS:945978-63-2
MF:C14H10F4O
MW:270.222218036652
CID:2620542
bam Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2,2-Trifluoro-1-(3'-fluoro-4-biphenylyl)ethanol
- 2,2,2-Trifluoro-1-(3'-fluorobiphenyl-4-yl)ethanol
- 3′-Fluoro-α-(trifluoromethyl)[1,1′-biphenyl]-4-methanol (ACI)
- 2,2,2-Trifluoro-1-(3′-fluorobiphenyl-4-yl)ethanol
- bam
-
- Inchi: 1S/C14H10F4O/c15-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(19)14(16,17)18/h1-8,13,19H
- Chiave InChI: RYIFCXNFAICWRE-UHFFFAOYSA-N
- Sorrisi: FC1C=C(C2C=CC(C(C(F)(F)F)O)=CC=2)C=CC=1
bam Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Riferimento
- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane , Zinc , Sodium iodide Catalysts: Nickel, dichloro(4,4′-diphenyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Dimethylacetamide ; 16 h, rt
Riferimento
- Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile CouplingAngewandte Chemie, 2022, 61(47),,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric COOrganic Letters, 2020, 22(11), 4068-4072,
Synthetic Routes 5
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux; cooled
1.3 Reagents: Water
Riferimento
- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Riferimento
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Reagents: Water
Riferimento
- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Riferimento
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, reflux; cooled
1.3 Reagents: Water
Riferimento
- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal DisordersJournal of Medicinal Chemistry, 2008, 51(13), 3684-3687,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux
1.3 Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 10 min, rt; 3 h, rt → reflux
1.3 Solvents: Water ; cooled
Riferimento
- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 15 min, 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min; 3 h, reflux; cooled
1.3 Solvents: Water
Riferimento
- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,
bam Raw materials
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanol
- 3-FLUOROPHENYLMAGNESIUM BROMIDE
- 3-Fluoro-4′-iodo-1,1′-biphenyl
- Ethanone, 2,2,2-trifluoro-1-(3'-fluoro[1,1'-biphenyl]-4-yl)-
- 1H-Isoindole-1,3(2H)-dione, 2-(2,2,2-trifluoroethoxy)-
bam Preparation Products
bam Letteratura correlata
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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